(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

Physical Chemistry Formulation Science Natural Product Chemistry

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol, also widely known as trans-3,4-methylenedioxycinnamyl alcohol, is a phenylpropanoid characterized by a methylenedioxy-substituted phenyl ring and an allylic alcohol side chain. It is a naturally occurring compound, isolated from plant species such as Acanthopanax gracilistylus and Boronia pinnata.

Molecular Formula C10H10O3
Molecular Weight 178.2
CAS No. 58095-76-4
Cat. No. B6263374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
CAS58095-76-4
Molecular FormulaC10H10O3
Molecular Weight178.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol (CAS 58095-76-4): A Structurally Defined Methylenedioxyphenylpropanoid Scaffold for Life Science Research and Synthesis


(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol, also widely known as trans-3,4-methylenedioxycinnamyl alcohol, is a phenylpropanoid characterized by a methylenedioxy-substituted phenyl ring and an allylic alcohol side chain . It is a naturally occurring compound, isolated from plant species such as Acanthopanax gracilistylus and Boronia pinnata [1]. With a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol, it is a defined, solid-state (mp 77-79 °C) small molecule commonly used as a versatile scaffold and synthetic intermediate in organic and medicinal chemistry research .

Why Generic Substitution of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is Problematic for Research and Procurement


Generic substitution is complicated by this compound's precise combination of a trans (E)-configured double bond, an allylic alcohol, and a 3,4-methylenedioxy motif. These structural features collectively define its distinct physical state as a high-melting solid (77-79 °C) , in contrast to related liquid analogs like safrole. This affects handling and formulation. Its unique reactivity profile is crucial in specific synthetic applications, such as serving as a key ester precursor in the patented synthesis of antitumor lignans . Furthermore, its biological processing is distinct; unlike the structurally similar hepatocarcinogen 1'-hydroxysafrole, this compound is metabolized via rapid side-chain oxidation rather than sulfonation, resulting in a significantly different safety and metabolic profile [1]. Using a different isomer or a closely related analog could lead to altered reaction outcomes, unexpected biological activity, or a different metabolic fate.

Quantitative Evidence Guide for Selecting (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol Over Its Closest Analogs


Physical State and Melting Point: Solid (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol vs. Liquid Safrole for Handling and Formulation

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is a solid at room temperature with a reported melting point of 77-79 °C (from ethyl acetate) . In contrast, safrole, a structurally related compound that lacks the allylic alcohol and differs in double bond position, is a liquid with a melting point of 11.2 °C [1]. This difference in physical state is a primary factor in procurement and experimental design, impacting handling, purification, and formulation.

Physical Chemistry Formulation Science Natural Product Chemistry

In Vivo Metabolic Fate: Non-Carcinogenic (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol vs. Hepatocarcinogenic 1'-Hydroxysafrole

The metabolic and toxicological profile of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol (referred to as 3'-hydroxyisosafrole in the study) differs markedly from that of 1'-hydroxysafrole. In an in vivo mouse study, administration of 3'-hydroxyisosafrole (0.1 or 2.5 µmol/g body wt) did not significantly increase hepatoma incidence over solvent controls (0.2 vs. 0.2 hepatomas per mouse) [1]. In contrast, an equimolar dose of 1'-hydroxysafrole (0.1 µmol/g) induced approximately 2 hepatomas per mouse [1]. The study attributes this difference to a rapid side-chain oxidation pathway for 3'-hydroxyisosafrole, which prevents the formation of carcinogenic DNA adducts [1].

Toxicology Metabolism Drug Safety Pharmacology

Enzymatic Activity: Substrate Specificity of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol with Cinnamyl Alcohol Dehydrogenase (CAD)

(2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol is a recognized substrate for cinnamyl alcohol dehydrogenase (CAD), an enzyme critical to lignin biosynthesis [1]. The BRENDA enzyme database confirms that it undergoes the specific oxidation reaction: 3,4-methylenedioxycinnamyl alcohol + NADP+ ⇌ 3,4-methylenedioxycinnamaldehyde + NADPH + H+ [1]. While the database entry for this specific substrate lacks detailed kinetic parameters (e.g., Km, kcat) [1], its classification as a substrate for CAD provides a key functional differentiation. This suggests the methylenedioxy substitution pattern does not preclude binding and catalysis, in contrast to other substituted cinnamyl alcohols that may act as inhibitors or exhibit vastly different affinities for this class of enzyme.

Enzymology Biocatalysis Lignin Biosynthesis Plant Biochemistry

Validated Research and Industrial Application Scenarios for (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol


Synthesis of Antitumor Lignans via Oxidative Coupling

This compound is a defined and proven building block for the synthesis of complex lignans. A Japanese patent (JPS5841874A) explicitly demonstrates its use in forming an ester with 3,4,5-trimethoxycinnamic acid, which is then oxidatively coupled to yield lignans like podophyllotoxin . This provides a direct synthetic route to important antitumor agents, distinguishing its utility from simpler or less functionalized cinnamyl alcohol derivatives that cannot participate in the same specific esterification and oxidative cyclization sequence.

Natural Product Metabolite and Biomarker Research

Its established presence in plants such as Acanthopanax gracilistylus and its defined metabolic pathway in mammals [1] make this compound a valuable analytical standard and research tool. It can be used as a reference standard for phytochemical analysis (e.g., in HPLC-MS studies of related plant species) . Furthermore, given its distinct, non-carcinogenic metabolic fate compared to 1'-hydroxysafrole, it serves as a key compound in toxicological studies investigating the structural determinants of safrole analog carcinogenicity [1].

Enzymology Studies of Phenylpropanoid Metabolism

As a documented substrate for cinnamyl alcohol dehydrogenase (CAD), this compound can be employed as a specific probe to study the substrate specificity and catalytic mechanism of CAD and related enzymes in the phenylpropanoid pathway [2]. Its unique methylenedioxy substitution pattern offers a distinct structure-activity relationship (SAR) data point compared to other cinnamyl alcohol substrates (e.g., p-coumaryl alcohol, coniferyl alcohol, sinapyl alcohol), aiding in the understanding of enzyme active site architecture and substrate recognition.

Formulation and Solid-State Chemistry Studies

Unlike many of its oily liquid counterparts (e.g., safrole), this compound's well-defined crystalline solid nature (mp 77-79 °C) makes it a superior candidate for studies involving co-crystallization, solid-state stability, and the formulation of solid dosage forms. Its reliable purity (≥98%) from reputable vendors supports its use in quantitative experiments where accurate mass and stable physical properties are critical.

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